2-(4-chloro-3,5-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide
Description
Properties
Molecular Formula |
C21H26ClNO4 |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H26ClNO4/c1-14-9-19(10-15(2)21(14)22)26-13-20(24)23(11-17-5-4-8-25-17)12-18-7-6-16(3)27-18/h6-7,9-10,17H,4-5,8,11-13H2,1-3H3 |
InChI Key |
SSMRNDQIPHGPTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(CC2CCCO2)C(=O)COC3=CC(=C(C(=C3)C)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach starts with the reaction of 4-chloro-3,5-dimethylphenol with epichlorohydrin to form the epoxide intermediate.
Reaction Conditions: The epoxide undergoes ring-opening with 5-methylfuran-2-ylmethanamine, followed by acetylation to yield the final product.
Industrial Production: While industrial-scale production methods may vary, the synthetic route remains consistent .
Chemical Reactions Analysis
Reactivity: The compound can participate in various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigations may focus on its interactions with enzymes, receptors, or cellular pathways.
Medicine: The compound’s pharmacological properties could be relevant for drug development.
Industry: Its use in materials science, such as polymer synthesis, is also worth exploring.
Mechanism of Action
Targets: The compound likely interacts with specific protein targets or cellular components.
Pathways: It may modulate signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of the target compound, highlighting differences in substituents, molecular properties, and reported activities:
Key Comparative Analysis
Substituent Effects on Bioactivity: The 4-chloro-3,5-dimethylphenoxy group in the target compound contrasts with 2,6-dimethylphenyl in thenylchlor and 3,5-dichloro-4-hydroxyphenyl in the analogue from . These differences alter electronic (e.g., electron-withdrawing vs. Furan vs. Thiophene: The target’s 5-methylfuran-2-ylmethyl group differs from thenylchlor’s thienylmethyl substituent. Thiophene’s higher aromaticity and sulfur atom may enhance lipid solubility compared to furan’s oxygen-containing ring .
Hydrogen Bonding and Crystallinity :
- The dichloroacetamide in forms infinite chains via N–H⋯O and C–H⋯O hydrogen bonds, a feature critical for crystallinity and stability . The target compound’s tetrahydrofuran moiety may introduce additional hydrogen-bonding sites, though experimental data are lacking.
Biological Activity Trends: Agrochemicals: Thenylchlor and pretilachlor () demonstrate that chloroacetamides with aryl/heteroaryl substitutions are effective herbicides, suggesting the target compound may share similar modes of action . Pharmacological Potential: Compounds with complex amine backbones () exhibit antimicrobial or anti-inflammatory activities, but the target’s furan substituents might limit such applications due to reduced bioavailability .
Synthetic Accessibility :
- Acetamides are typically synthesized via nucleophilic substitution (e.g., reaction of chloroacetyl chloride with amines) or amide coupling . The target’s dual furan-methyl groups may require multi-step functionalization, increasing synthetic complexity compared to simpler analogues like those in .
Biological Activity
2-(4-chloro-3,5-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound is characterized by the presence of a chloro-substituted phenoxy group, a furan moiety, and a tetrahydrofuran unit, combined with an acetamide functional group. The intricate arrangement of these functional groups contributes to its potential interactions with various biological targets.
The molecular formula of the compound is , and it has a molecular weight of approximately 393.89 g/mol. The compound's structure allows it to engage in specific interactions that may lead to therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C21H26ClNO4 |
| Molecular Weight | 393.89 g/mol |
| IUPAC Name | 2-(4-chloro-3,5-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide |
Research indicates that this compound may exhibit significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered biological responses, which may be beneficial in therapeutic contexts.
- Receptor Modulation : It may interact with various receptors, influencing their activity. Such interactions can modulate signaling pathways that are crucial for cellular function.
- Gene Expression Alteration : The compound might influence the expression of genes associated with various biological processes, potentially leading to changes in cell behavior.
Biological Activity
The biological activity of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide has been explored in several studies:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties. The presence of the chloro-substituted phenoxy group is thought to enhance this activity by increasing membrane permeability in bacterial cells.
Anticancer Properties
Preliminary investigations suggest that this compound may have anticancer effects. It has been observed to induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways.
Case Studies
- Study on Enzyme Inhibition : A study demonstrated that the compound inhibited the activity of specific kinases involved in cancer progression, suggesting its potential as a therapeutic agent against certain types of cancer.
- Receptor Binding Assays : Binding studies indicated that the compound selectively binds to certain G-protein coupled receptors (GPCRs), which are critical targets in drug development.
Comparative Analysis with Similar Compounds
The unique structural features of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide set it apart from similar compounds:
| Compound Name | Structural Features |
|---|---|
| Compound A | Contains a trifluoromethyl group instead of a furan moiety. |
| Compound B | Features a benzimidazole core and multiple chloro substituents. |
The distinctive combination of functional groups in our compound enhances its chemical reactivity and biological properties compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 2-(4-chloro-3,5-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide, and how do reaction conditions influence yield?
- The synthesis involves multi-step nucleophilic substitution and condensation reactions. A typical route includes:
- Step 1 : Alkylation of 4-chloro-3,5-dimethylphenol with chloroacetate derivatives under basic conditions (e.g., K₂CO₃ in DMF, 80°C, 12 hours) to form the phenoxy-acetate intermediate .
- Step 2 : Sequential amidation using [(5-methylfuran-2-yl)methyl]amine and tetrahydrofuran-2-ylmethylamine, facilitated by coupling agents like HATU or DCC in anhydrous THF .
- Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for amines), inert atmosphere, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Catalysts like DMAP improve reaction efficiency by 15–20% .
Q. How can researchers characterize the compound’s purity and structural integrity post-synthesis?
- Analytical workflow :
- HPLC-MS : Quantify purity (>95%) using a C18 column (acetonitrile/water + 0.1% formic acid) and monitor molecular ion peaks (expected m/z ~475 [M+H]+) .
- NMR spectroscopy : Confirm substituent positions via ¹H NMR (e.g., aromatic protons at δ 6.8–7.2 ppm for the chloro-dimethylphenoxy group; furan protons at δ 6.1–6.3 ppm) and ¹³C NMR for carbonyl (δ 170–175 ppm) and quaternary carbons .
- X-ray crystallography (if crystalline): Resolve stereochemistry of the tetrahydrofuran and furan methyl groups, critical for binding studies .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., receptor binding vs. cellular assays) for this compound be resolved?
- Methodological considerations :
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) for binding kinetics (KD) and functional assays (e.g., cAMP modulation for GPCR targets) .
- Metabolic stability testing : Assess if rapid hepatic oxidation (e.g., via CYP3A4) reduces cellular efficacy despite high receptor affinity. Use microsomal incubations with LC-MS/MS metabolite profiling .
- Structural analogs : Compare activity of derivatives lacking the tetrahydrofuran methyl group to isolate steric vs. electronic effects .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or ion channels)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like COX-2 (PDB ID 5KIR). The chloro-dimethylphenoxy group may occupy hydrophobic pockets, while the acetamide backbone forms hydrogen bonds with catalytic residues .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate dynamic binding stability. Key metrics include RMSD (<2 Å for ligand-protein complexes) and interaction entropy .
- Free energy perturbation (FEP) : Calculate ΔΔG for mutations in target binding sites to prioritize synthetic modifications (e.g., replacing 5-methylfuran with thiophene for enhanced π-stacking) .
Q. How do stereochemical variations in the tetrahydrofuran ring affect pharmacological properties?
- Stereoselective synthesis : Prepare enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) .
- In vitro profiling : Compare IC₅₀ values for R- vs. S-configurations in enzyme inhibition assays. For example, the R-enantiomer may exhibit 10-fold higher potency against serine proteases due to better active-site complementarity .
- Pharmacokinetics : Evaluate enantiomer-specific metabolism using chiral HPLC to track plasma clearance rates in rodent models .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles (e.g., DMSO vs. aqueous buffers)?
- Experimental validation :
- Solubility screening : Use nephelometry to quantify solubility in PBS (pH 7.4) and simulate physiological conditions. The compound’s logP (~3.5) predicts poor aqueous solubility (<10 µM), requiring formulation with cyclodextrins or lipid nanoparticles .
- DMSO artifacts : Test for false-positive activity in cellular assays by comparing DMSO concentrations (<0.1% v/v) and using vehicle controls .
Methodological Recommendations
Q. What in vivo models are suitable for evaluating the compound’s therapeutic potential?
- Animal models :
- Inflammation : Murine LPS-induced endotoxemia to assess TNF-α suppression (dose: 10 mg/kg, IP) .
- Neuropathic pain : Rat chronic constriction injury (CCI) model for GABA receptor modulation efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
